N-(2-{[2-(mesitylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methoxybenzamide
Description
N-(2-{[2-(Mesitylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methoxybenzamide is a benzothiazole derivative featuring a sulfanyl-linked mesitylamino group and a 2-methoxybenzamide substituent. The mesitylamino (2,4,6-trimethylphenyl) group may enhance lipophilicity and metabolic stability, while the 2-methoxybenzamide moiety could contribute to hydrogen bonding or receptor interactions.
Synthetic routes for analogous benzothiazoles (e.g., ) typically involve coupling reactions between benzothiazole intermediates and functionalized amines or thiols. For example, sulfanyl linkages are often introduced via nucleophilic substitution or thiol-ene chemistry . Structural confirmation of such compounds relies on spectroscopic methods (NMR, IR) and X-ray crystallography, as demonstrated in and .
Properties
Molecular Formula |
C26H25N3O3S2 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
2-methoxy-N-[2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C26H25N3O3S2/c1-15-11-16(2)24(17(3)12-15)29-23(30)14-33-26-28-20-10-9-18(13-22(20)34-26)27-25(31)19-7-5-6-8-21(19)32-4/h5-13H,14H2,1-4H3,(H,27,31)(H,29,30) |
InChI Key |
OUANHMLJEIDHSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N-[2-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-N-[2-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-METHOXY-N-[2-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-METHOXY-N-[2-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole Cores
a) N-[2-[[2-Oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl]thio]-6-benzothiazolyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide ()
- Molecular Formula : C27H25N7O2S3
- Key Features: Benzothiazole core with a sulfanyl-linked mesitylamino group. Tetrazole-thioacetamide substituent instead of 2-methoxybenzamide.
- Implications: The tetrazole group (acidic NH) may enhance solubility in polar solvents compared to the methoxybenzamide’s lipophilic profile.
b) Methyl(R)-6-(4-((3-(4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl)amino)butoxy)benzo[d]thiazole-2-carboxylate ()
- Key Features: Methoxycarbonyl group at the benzothiazole 2-position. Hydroxyphenyl and amino acid-derived side chain.
- Implications: The amino acid moiety (L-phenyl glycine) introduces chirality, which could influence receptor binding selectivity . Hydroxy groups may facilitate hydrogen bonding in biological targets, contrasting with the mesityl group’s steric bulk .
Functional Group Variations in Related Benzamides
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility: The target compound’s sulfanyl and benzamide groups are synthetically accessible, as shown in and . However, the absence of tetrazole or amino acid moieties may limit its solubility or target diversity compared to analogues .
- Bioactivity Potential: Benzothiazoles with methoxy groups (e.g., ) exhibit multitarget activity, suggesting the target compound could share similar mechanisms, though specific data is lacking .
- Structural Limitations : The mesityl group’s bulkiness might hinder binding to sterically sensitive targets compared to smaller substituents (e.g., hydroxy groups in ) .
Biological Activity
N-(2-{[2-(mesitylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methoxybenzamide is a compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
1. Chemical Structure and Synthesis
The compound features a complex structure that includes a benzothiazole core, a methoxybenzamide moiety, and a mesitylamino group. The synthesis typically involves multi-step reactions starting from readily available precursors, focusing on the introduction of the benzothiazole and methoxybenzamide functionalities.
2.1 Antioxidant Properties
Research has highlighted the antioxidant capacity of benzothiazole derivatives, including this compound. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. The compound has shown promising results in assays measuring its ability to scavenge free radicals.
- DPPH Assay : The compound exhibited significant scavenging activity against DPPH radicals, indicating its potential as an antioxidant.
- FRAP Assay : Results from the Ferric Reducing Antioxidant Power (FRAP) assay confirmed its reducing power, further supporting its role as an antioxidant.
2.2 Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory enzymes such as 5-lipoxygenase (LO). This was evidenced by:
- IC50 Values : The compound showed IC50 values in the sub-micromolar range against 5-lipoxygenase in both activated neutrophils and cell-free conditions, indicating potent anti-inflammatory activity.
2.3 Antiproliferative Effects
In vitro studies have assessed the antiproliferative effects of this compound on various cancer cell lines. The results indicate:
- Cell Line Sensitivity : The compound exhibited selective cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent.
3. Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
4. Conclusion
This compound exhibits noteworthy biological activities, particularly as an antioxidant and anti-inflammatory agent. Its structural features contribute to its multifunctional properties, making it a candidate for further research in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
